molecular formula C10H12O3 B1317007 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene CAS No. 252357-14-5

3-(5-Ethoxycarbonyl-2-furanyl)-1-propene

Cat. No. B1317007
M. Wt: 180.2 g/mol
InChI Key: UOJDPLDLGUICBU-UHFFFAOYSA-N
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Description

“3-(5-Ethoxycarbonyl-2-furanyl)-1-propene”, commonly known as ECPF, is an organic compound that belongs to the family of furan derivatives. It has a molecular weight of 194.23 . It is a clear colorless oil .

Scientific Research Applications

Anticancer and Antiangiogenic Activities

  • Novel Anticancer Agents : Derivatives characterized by the presence of an ethoxycarbonyl group have been evaluated for their anticancer activities. For instance, compounds with specific substitutions on the benzofuran skeleton showed potent antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting significant in vitro and in vivo vascular disrupting properties derived from effects on vascular endothelial cells (Romagnoli et al., 2015).

Energetic Materials

  • Highly Energetic Salts : The synthesis and structural confirmation of highly energetic salts, including their stabilization strategies, highlight the significance of ethoxycarbonyl derivatives in the development of powerful explosives. For example, dihydrazinium 3,4-dinitraminofurazanate exhibits promising detonation performance, underscoring the potential of these materials in explosive applications (Tang et al., 2015).

Catalysis and Polymerization

  • Polymerization Catalysts : Palladium complexes containing ethoxycarbonyl benzene derivatives have been used as catalysts for the polymerization of ethylene, resulting in the formation of linear high-density polyethylene. This illustrates the utility of such compounds in the development of new materials through polymerization processes (Mkoyi et al., 2013).

properties

IUPAC Name

ethyl 5-prop-2-enylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJDPLDLGUICBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572587
Record name Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethoxycarbonyl-2-furanyl)-1-propene

CAS RN

252357-14-5
Record name Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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